molecular formula C10H13NOSi B13515550 4-Hydroxy-3-(trimethylsilyl)benzonitrile

4-Hydroxy-3-(trimethylsilyl)benzonitrile

Cat. No.: B13515550
M. Wt: 191.30 g/mol
InChI Key: LGNMQIWGBXEIAF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trimethylsilyl)benzonitrile is a useful research compound. Its molecular formula is C10H13NOSi and its molecular weight is 191.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NOSi

Molecular Weight

191.30 g/mol

IUPAC Name

4-hydroxy-3-trimethylsilylbenzonitrile

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)10-6-8(7-11)4-5-9(10)12/h4-6,12H,1-3H3

InChI Key

LGNMQIWGBXEIAF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Foundational & Exploratory

Safety data sheet (SDS) for 4-Hydroxy-3-(trimethylsilyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth Technical Safety & Handling Guide for 4-Hydroxy-3-(trimethylsilyl)benzonitrile .

Status: Research Chemical | Classification: Predicted Safety Profile (SAR Analysis)

Executive Summary & Chemical Identity

Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

This guide provides a rigorous safety profile for This compound , a specialized organosilicon intermediate used primarily as a building block in the synthesis of pharmaceutical scaffolds (e.g., via ipso-substitution or cross-coupling). As a specific public Safety Data Sheet (SDS) is not widely indexed for this exact regioisomer, this document synthesizes safety data based on Structure-Activity Relationships (SAR) , utilizing the established profiles of its parent pharmacophores: 4-Hydroxybenzonitrile and Aryltrimethylsilanes.

Chemical Specifications
ParameterTechnical Detail
Chemical Name This compound
Molecular Formula

Molecular Weight 191.30 g/mol
Functional Groups Nitrile (-CN), Phenolic Hydroxyl (-OH), Trimethylsilyl (-SiMe

)
Physical State Solid (Predicted: White to Off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2]
Predicted CAS Not Listed in Public Inventories (Treat as Novel Chemical Entity)

Hazard Identification & Risk Assessment (GHS)

Core Directive: Treat this compound with the combined precautions of a toxic nitrile and a corrosive phenol .

GHS Classification (Derived)

Based on the toxicity of 4-Hydroxybenzonitrile (CAS 767-00-0) and the lipophilic enhancement of the TMS group:

  • Acute Toxicity, Oral (Category 3/4): Toxic if swallowed.[2] The nitrile moiety can metabolize to release cyanide ions, though aromatic nitriles are generally more stable than aliphatic ones.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] The phenolic proton is acidic (

    
    ).
    
  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2]

The "Lipophilic Trojan Horse" Effect

The Trimethylsilyl (TMS) group significantly increases the lipophilicity (


) of the molecule compared to the parent phenol.
  • Risk: Enhanced dermal absorption. The compound can penetrate the stratum corneum more effectively than simple phenols, potentially delivering the toxic nitrile payload systemically.

  • Control: Standard nitrile gloves may be insufficient for prolonged contact. Double-gloving or Silver Shield® laminates are recommended for solution handling.

Safe Handling & Experimental Protocols

A. Stability & Reactivity (The "Protodesilylation" Risk)

While aryl-silanes are generally robust, the presence of the phenolic -OH creates a push-pull system that can make the C-Si bond susceptible to cleavage under specific conditions.

  • Incompatible Materials:

    • Strong Acids/Bases: Can trigger protodesilylation (cleavage of the TMS group), releasing Trimethylsilanol and the parent nitrile.

    • Fluoride Sources (TBAF, HF): Will rapidly cleave the C-Si bond.

    • Oxidizing Agents: Incompatible with the oxidizable phenolic moiety.

B. Handling Workflow (DOT Diagram)

The following decision tree outlines the safe handling logic for this compound in a research setting.

HandlingProtocol Start Start: Handling this compound PPE_Check PPE Check: Nitrile Gloves (Double) + Goggles + Lab Coat Start->PPE_Check StateCheck State: Is it Solid or in Solution? SolidHandling Solid: Weigh inside Fume Hood (Avoid Dust Generation) StateCheck->SolidHandling Powder SolnHandling Solution: Handle under Inert Gas (Argon) (Prevent Oxidation) StateCheck->SolnHandling Liquid/Dissolved Reaction Reaction Setup: Avoid Strong Acids/Fluorides SolidHandling->Reaction SolnHandling->Reaction PPE_Check->StateCheck Waste Disposal: Segregated Nitrile/Organic Stream Reaction->Waste

Figure 1: Operational workflow for handling silyl-functionalized benzonitriles.

Emergency Response & Toxicology

Mechanism of Action[3][6][7][8]
  • Phenolic Effect: Direct protein denaturation upon contact (chemical burn).

  • Nitrile Metabolism: Potential for cytochrome P450-mediated oxidation, releasing cyanide (

    
    ). While slower than aliphatic nitriles, the risk necessitates "Cyanide Awareness."
    
First Aid Protocols (Self-Validating)
  • Inhalation: Move to fresh air. If breathing is labored, assume respiratory irritation from phenolic dust.

  • Skin Contact:

    • Immediate Action: Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water. PEG-400 is superior for solubilizing and removing lipophilic phenols.

    • Contraindication: Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse for 15 minutes.[3] The TMS group does not hydrolyze to acid in the eye (unlike chlorosilanes), so standard saline irrigation is effective.

Emergency Decision Logic

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eyes Eye Contact Route->Eyes Ingest Ingestion Route->Ingest Action_Skin Wash w/ PEG-400 or Soap Monitor for Cyanosis Skin->Action_Skin Action_Eyes Irrigate 15 mins Ophthalmologist Consult Eyes->Action_Eyes Action_Ingest Do NOT Induce Vomiting Administer Oxygen if Hypoxic Ingest->Action_Ingest

Figure 2: Emergency response triage for exposure incidents.

Storage & Disposal

Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen . While the C-Si bond is stable, the phenolic group is prone to oxidation (browning) over time.

  • Temperature: 2–8°C (Refrigerate).

  • Container: Tightly sealed glass. Avoid silicone greases on ground glass joints (solvent swelling); use Teflon sleeves.

Disposal (Environmental Stewardship)
  • Classification: Hazardous Organic Waste (Toxic/Irritant).

  • Segregation: Do NOT mix with strong acid waste streams. Acidic hydrolysis could release the nitrile moiety or modify the waste profile unexpectedly.

  • Method: Incineration with afterburner and scrubber (to handle

    
     and 
    
    
    
    ash).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxybenzonitrile. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Hydroxybenzonitrile (CID 135). National Library of Medicine. Retrieved from [2]

  • Fisher Scientific. (2024). Safety Data Sheet: Aryl Silanes General Handling. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Benzonitrile compounds. Retrieved from

Sources

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